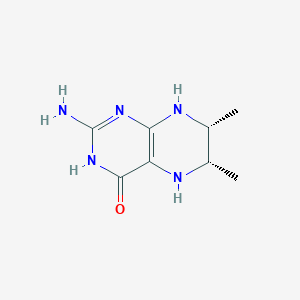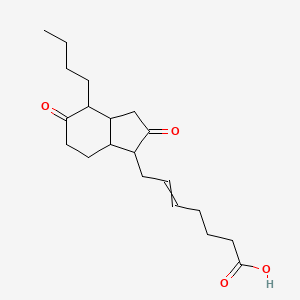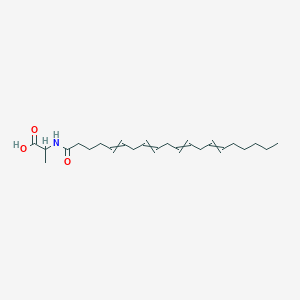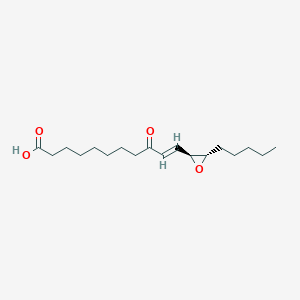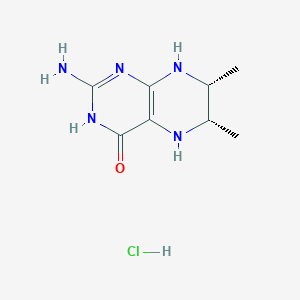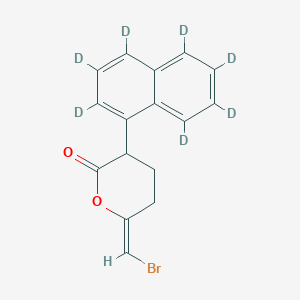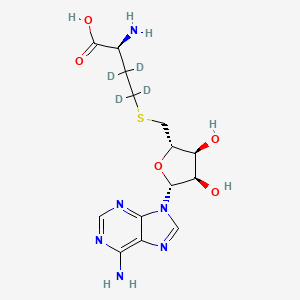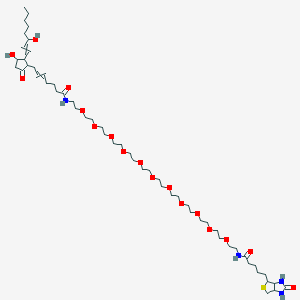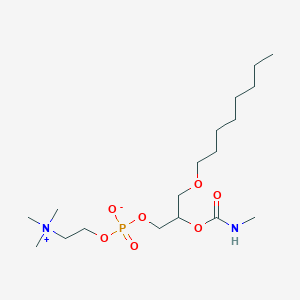
Progesterone 3-PEG11-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progesterone 3-PEG11-biotin is a compound that combines progesterone, a key steroid hormone, with biotin through a polyethylene glycol (PEG) linker. This compound is primarily used as an affinity probe, allowing progesterone to be detected or immobilized using the biotin ligand. The PEG11 moiety serves to separate the biotin linker from progesterone with a hydrophilic spacer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Progesterone 3-PEG11-biotin involves the conjugation of progesterone with biotin through a PEG linker. The process typically includes the following steps:
Activation of Progesterone: Progesterone is activated by converting it into a reactive intermediate, such as a succinimidyl ester.
PEG Linker Attachment: The activated progesterone is then reacted with a PEG linker, forming a stable bond.
Biotin Conjugation: Finally, biotin is attached to the PEG linker, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically formulated as a solution in ethanol for ease of use .
Chemical Reactions Analysis
Types of Reactions
Progesterone 3-PEG11-biotin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The PEG linker and biotin moiety can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Progesterone 3-PEG11-biotin has a wide range of scientific research applications, including:
Chemistry: Used as an affinity probe to study the binding interactions of progesterone with various receptors.
Biology: Employed in the detection and immobilization of progesterone in biological samples.
Medicine: Investigated for its potential therapeutic applications in reproductive health and hormone replacement therapy.
Industry: Utilized in the development of diagnostic assays and research tools .
Mechanism of Action
The mechanism of action of Progesterone 3-PEG11-biotin involves its binding to specific progesterone receptors in target tissues. The biotin moiety allows for the detection and immobilization of the compound, facilitating various biochemical assays. The PEG linker ensures that the biotin and progesterone components remain separated, maintaining the functionality of both .
Comparison with Similar Compounds
Similar Compounds
Progesterone 3-PEG4-biotin: Similar to Progesterone 3-PEG11-biotin but with a shorter PEG linker.
Estradiol 3-PEG11-biotin: Combines estradiol with biotin through a PEG11 linker.
Testosterone 3-PEG11-biotin: Combines testosterone with biotin through a PEG11 linker
Uniqueness
This compound is unique due to its specific combination of progesterone, PEG11 linker, and biotin. This configuration provides a hydrophilic spacer that enhances the solubility, stability, and versatility of the compound, making it particularly useful in various scientific research applications .
Properties
Molecular Formula |
C57H97N5O16S |
|---|---|
Molecular Weight |
1140.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C57H97N5O16S/c1-43(63)44-38-49-47-9-8-45-39-46(10-13-57(45,3)48(47)11-12-56(49,2)40-44)62-78-41-53(65)59-15-17-68-19-21-70-23-25-72-27-29-74-31-33-76-35-37-77-36-34-75-32-30-73-28-26-71-24-22-69-20-18-67-16-14-58-52(64)7-5-4-6-51-54-50(42-79-51)60-55(66)61-54/h39,44,47-51,54H,4-38,40-42H2,1-3H3,(H,58,64)(H,59,65)(H2,60,61,66) |
InChI Key |
BRLBCZMGHNVNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2C3CCC4=CC(=NOCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC4(C3CCC2(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



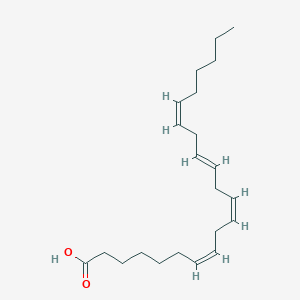

![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
